molecular formula C8H7BBrNO2 B1519801 (7-Bromo-1H-indol-2-yl)boronic acid CAS No. 957120-89-7

(7-Bromo-1H-indol-2-yl)boronic acid

Cat. No. B1519801
M. Wt: 239.86 g/mol
InChI Key: KLQBMECATXATSZ-UHFFFAOYSA-N
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Description

(7-Bromo-1H-indol-2-yl)boronic acid is a chemical compound with the molecular formula C8H7BBrNO2 . It is used in various fields of research due to its potential applications.


Molecular Structure Analysis

The InChI code for (7-Bromo-1H-indol-2-yl)boronic acid is 1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7 (9 (12)13)11-8 (5)6/h1-4,11-13H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

(7-Bromo-1H-indol-2-yl)boronic acid is a solid at room temperature . It has a molecular weight of 239.86 . The compound should be stored in an inert atmosphere and under -20C .

Scientific Research Applications

(7-Bromo-1H-indol-2-yl)boronic acid is a chemical compound with the molecular formula C8H7BBrNO2 . It’s a solid substance with a molecular weight of 239.86 . This compound is typically stored under an inert atmosphere and in a freezer, under -20°C .

  • Organic Chemistry Research

    • This compound offers intriguing properties for fundamental research in organic chemistry. The presence of the bromine atom allows for further functionalization through various reactions.
  • Medicinal Chemistry Research

    • (7-Bromo-1H-indol-2-yl)boronic acid serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. The indole ring is a prevalent scaffold in numerous bioactive molecules, and the boronic acid functionality facilitates the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling.
  • Pharmaceutical Research

    • This compound could be used in the synthesis of various pharmaceuticals . The boronic acid functionality can participate in Suzuki-Miyaura cross-coupling reactions, which are extensively used in the pharmaceutical industry .
  • Material Science

    • Boronic acids, including (7-Bromo-1H-indol-2-yl)boronic acid, can be used in the creation of new materials. They can form covalent bonds with diols and polyols, making them useful in the design of polymers and resins .
  • Biochemical Research

    • The indole ring is a common structure in many natural products and biologically active molecules. Therefore, (7-Bromo-1H-indol-2-yl)boronic acid could be used in biochemical research to study these molecules .
  • Safety Research

    • This compound can also be used in safety research. For example, studying its effects on skin contact and other safety measures .
  • Palladium-Catalyzed Cross-Coupling Reactions

    • The presence of the bromine atom in this compound allows for further functionalization through various reactions, such as palladium-catalyzed cross-coupling reactions. This is a powerful tool for creating carbon-carbon bonds, which is a fundamental step in the synthesis of many complex organic compounds.
  • Synthesis of Hydroxyquinones

    • Boronic acids, including (7-Bromo-1H-indol-2-yl)boronic acid, can be used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are important compounds in biochemistry and medicine .
  • Copper-Catalyzed Trifluoromethylation

    • This compound could potentially be used in copper-catalyzed trifluoromethylation reactions . Trifluoromethyl groups are important in medicinal chemistry, as they can improve the metabolic stability and lipophilicity of drug candidates .
  • Homocoupling Reactions

    • (7-Bromo-1H-indol-2-yl)boronic acid could also be used in homocoupling reactions . These reactions involve the coupling of two identical organic substrates to form a new compound, and are useful in the synthesis of symmetrical biaryls .
  • Palladium-Catalyzed Benzylation

    • This compound could be used in palladium-catalyzed benzylation reactions . Benzylation is a type of alkylation reaction where a benzyl group is introduced into a molecule, which can change the molecule’s reactivity and properties .
  • Safety Research

    • This compound can also be used in safety research. For example, studying its effects on skin contact and other safety measures .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety precautions.

properties

IUPAC Name

(7-bromo-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BBrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQBMECATXATSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C(=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656927
Record name (7-Bromo-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Bromo-1H-indol-2-yl)boronic acid

CAS RN

957120-89-7
Record name (7-Bromo-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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